REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])[CH2:4][C:5](=[CH:11][C:12]([O:14][CH3:15])=[O:13])[CH2:6][C:7]([O:9][CH3:10])=[O:8].O>CO.[Pd]>[CH3:10][O:9][C:7](=[O:8])[CH2:6][CH:5]([CH2:11][C:12]([O:14][CH3:15])=[O:13])[CH2:4][C:3]([O:2][CH3:1])=[O:16]
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Name
|
|
Quantity
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89 g
|
Type
|
reactant
|
Smiles
|
COC(CC(CC(=O)OC)=CC(=O)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The solution was filtered through kieselguhr
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(CC(=O)OC)CC(=O)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |